molecular formula C22H17Cl5N2O3S B297242 2-[[(4-chlorophenyl)sulfonyl](2,6-dichlorobenzyl)amino]-N-(2,4-dichlorobenzyl)acetamide

2-[[(4-chlorophenyl)sulfonyl](2,6-dichlorobenzyl)amino]-N-(2,4-dichlorobenzyl)acetamide

Cat. No.: B297242
M. Wt: 566.7 g/mol
InChI Key: GUAKLIIEDXXORP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(4-chlorophenyl)sulfonyl](2,6-dichlorobenzyl)amino]-N-(2,4-dichlorobenzyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).

Mechanism of Action

The mechanism of action of 2-[[(4-chlorophenyl)sulfonyl](2,6-dichlorobenzyl)amino]-N-(2,4-dichlorobenzyl)acetamide involves the inhibition of BTK. BTK is a key enzyme involved in the signaling pathway of B-cells. Inhibition of BTK leads to the inhibition of downstream signaling pathways, resulting in the suppression of B-cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. It has been shown to inhibit B-cell proliferation and survival, leading to the suppression of B-cell malignancies. It has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[[(4-chlorophenyl)sulfonyl](2,6-dichlorobenzyl)amino]-N-(2,4-dichlorobenzyl)acetamide in lab experiments include its potent inhibitory effects on BTK and its potential therapeutic applications in the treatment of B-cell malignancies and autoimmune diseases. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the research on 2-[[(4-chlorophenyl)sulfonyl](2,6-dichlorobenzyl)amino]-N-(2,4-dichlorobenzyl)acetamide. These include:
1. Further studies to determine the safety and efficacy of this compound in the treatment of B-cell malignancies and autoimmune diseases.
2. Development of new derivatives of this compound with improved potency and selectivity.
3. Investigation of the potential use of this compound in combination with other therapeutic agents for the treatment of B-cell malignancies and autoimmune diseases.
4. Studies to determine the potential use of this compound in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis.
5. Investigation of the potential use of this compound as a research tool for the study of B-cell signaling pathways.

Synthesis Methods

The synthesis of 2-[[(4-chlorophenyl)sulfonyl](2,6-dichlorobenzyl)amino]-N-(2,4-dichlorobenzyl)acetamide involves several steps. The first step involves the reaction of 2,6-dichlorobenzyl chloride with sodium sulfite to form the corresponding sulfonate. The second step involves the reaction of the sulfonate with 4-chlorophenyl isocyanate to form an intermediate. The final step involves the reaction of the intermediate with 2,4-dichlorobenzylamine and acetic anhydride to form this compound.

Scientific Research Applications

2-[[(4-chlorophenyl)sulfonyl](2,6-dichlorobenzyl)amino]-N-(2,4-dichlorobenzyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of BTK, which is a key enzyme involved in the signaling pathway of B-cells. BTK inhibition has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenstrom's macroglobulinemia.

Properties

Molecular Formula

C22H17Cl5N2O3S

Molecular Weight

566.7 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-[(2,6-dichlorophenyl)methyl]amino]-N-[(2,4-dichlorophenyl)methyl]acetamide

InChI

InChI=1S/C22H17Cl5N2O3S/c23-15-6-8-17(9-7-15)33(31,32)29(12-18-19(25)2-1-3-20(18)26)13-22(30)28-11-14-4-5-16(24)10-21(14)27/h1-10H,11-13H2,(H,28,30)

InChI Key

GUAKLIIEDXXORP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)CN(CC(=O)NCC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN(CC(=O)NCC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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